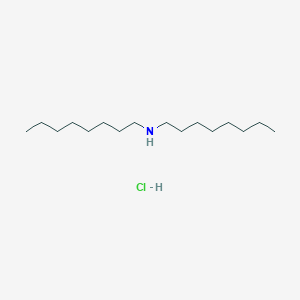
1-Octanamine, N-octyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanamine, N-octyl-, hydrochloride is an organic compound with the molecular formula C16H36ClN. It is also known as dioctylamine hydrochloride. This compound is a derivative of octylamine, where an additional octyl group is attached to the nitrogen atom, forming a secondary amine. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanamine, N-octyl-, hydrochloride can be synthesized through the alkylation of octylamine with octyl halides under basic conditions. The reaction typically involves the use of a solvent like ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:
C8H17NH2 + C8H17X → C16H35N + HX
where X is a halide (e.g., Cl, Br).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Octanamine, N-octyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amides or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
1-Octanamine, N-octyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of membrane proteins and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Octanamine, N-octyl-, hydrochloride involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other aggregates.
Comparison with Similar Compounds
1-Octanamine: A primary amine with the formula C8H19N.
N,N-Dioctylamine: A secondary amine with two octyl groups attached to the nitrogen atom.
Octylamine: A simpler amine with a single octyl group.
Uniqueness: 1-Octanamine, N-octyl-, hydrochloride is unique due to its dual octyl groups and hydrochloride salt form, which enhance its solubility and reactivity compared to simpler amines. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
CAS No. |
2296-14-2 |
|---|---|
Molecular Formula |
C16H36ClN |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
N-octyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H35N.ClH/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3;1H |
InChI Key |
AFQGAXFMOMNYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCCCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



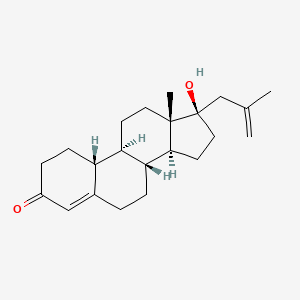

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
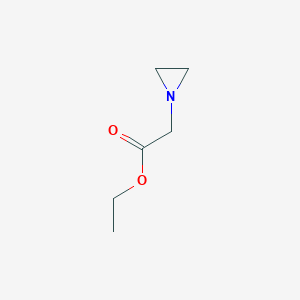
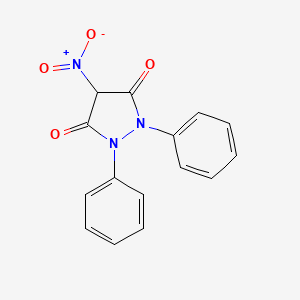

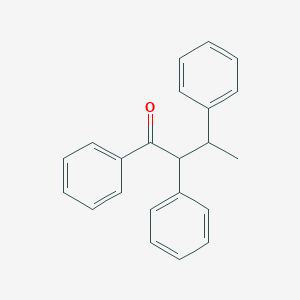
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
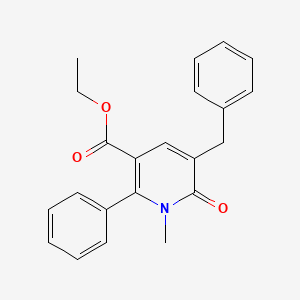
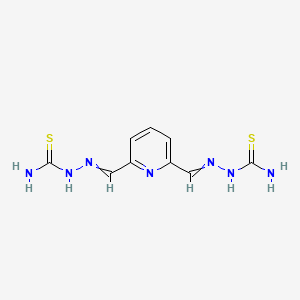
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
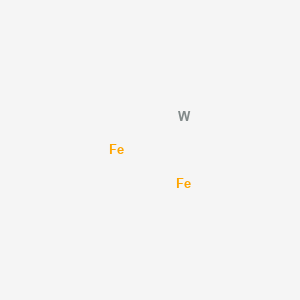
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
